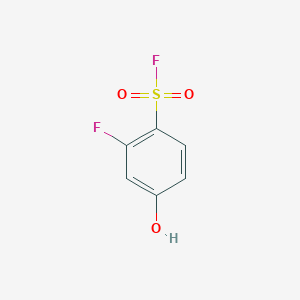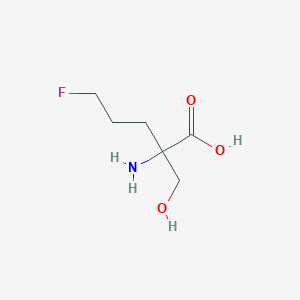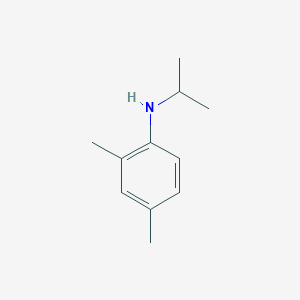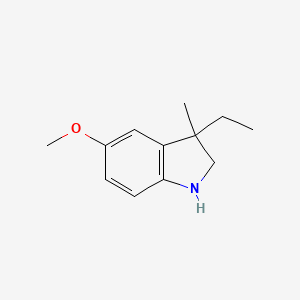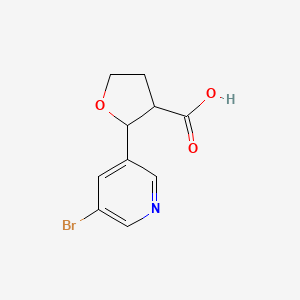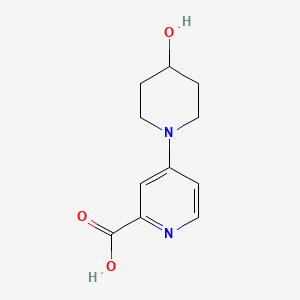
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H14N2O3 It is known for its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a pyridine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of 4-hydroxypiperidine with pyridine-2-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Protection of the hydroxyl group in 4-hydroxypiperidine.
Step 2: Coupling of the protected 4-hydroxypiperidine with pyridine-2-carboxylic acid.
Step 3: Deprotection of the hydroxyl group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
- Use of continuous flow reactors for efficient synthesis.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation of the hydroxyl group may yield 4-(4-oxopiperidin-1-yl)pyridine-2-carboxylic acid.
- Reduction of the carboxylic acid group may yield 4-(4-hydroxypiperidin-1-yl)pyridine-2-methanol.
Scientific Research Applications
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example:
Biological Activity: The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Chemical Reactivity: The functional groups in the compound can participate in various chemical reactions, influencing its reactivity and applications.
Comparison with Similar Compounds
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
4-(4-Hydroxypiperidin-1-yl)picolinic acid: Similar structure but with different functional groups.
4-(4-Hydroxypiperidin-1-yl)pyrimidine-2-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-9-2-5-13(6-3-9)8-1-4-12-10(7-8)11(15)16/h1,4,7,9,14H,2-3,5-6H2,(H,15,16) |
InChI Key |
ZNFBNZVGCCQFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


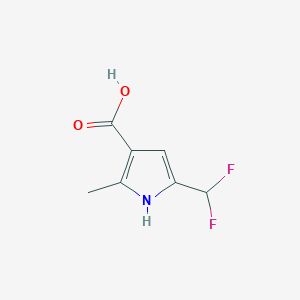
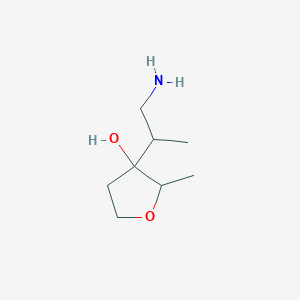
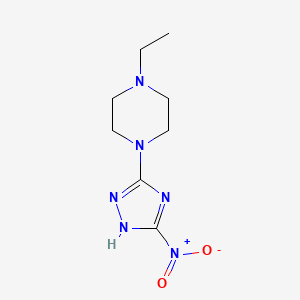

![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)


amine](/img/structure/B13196386.png)
methanol](/img/structure/B13196394.png)
